tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with a piperidine derivative under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate: Similar structure but different functional groups.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of a pyrimidine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24Cl2N4O2 |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(2,4-dichloropyrimidin-5-yl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-7-5-4-6-12(22)10-19-8-11-9-20-14(18)21-13(11)17/h9,12,19H,4-8,10H2,1-3H3 |
InChI Key |
QJASWWWUXRMTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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